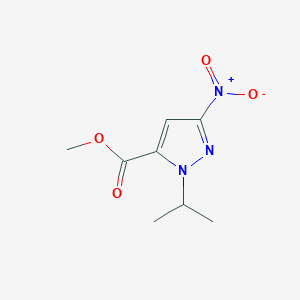

Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC14646752

Molecular Formula: C8H11N3O4

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O4 |

|---|---|

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H11N3O4/c1-5(2)10-6(8(12)15-3)4-7(9-10)11(13)14/h4-5H,1-3H3 |

| Standard InChI Key | VLLKLJXBWLORSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate (C₈H₁₁N₃O₄) features a five-membered pyrazole ring with three distinct substituents:

-

Nitro group (-NO₂): Positioned at the 3-carbon, contributing to electrophilic reactivity and hydrogen-bonding potential.

-

Methyl ester (-COOCH₃): Located at the 5-carbon, enhancing solubility in organic solvents and enabling hydrolysis to carboxylic acids.

-

Isopropyl group (-CH(CH₃)₂): Attached to the ring’s 1-nitrogen, introducing steric bulk that influences conformational stability .

The IUPAC name, methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate, reflects this substitution pattern. The systematic numbering prioritizes the nitro group (position 3) and carboxylate (position 5), while the isopropyl group occupies position 2 due to pyrazole’s tautomeric numbering conventions.

Table 1: Structural and Identifier Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O₄ |

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate |

| InChIKey | VLLKLJXBWLORSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=CC(=N1)N+[O-])C(=O)OC |

| PubChem CID | 66509583 |

Data sourced from VulcanChem and ChemSpider .

Tautomerism and Resonance

The pyrazole ring exhibits tautomerism, with the 1H-tautomer predominating due to the isopropyl group’s stabilization of the 1-nitrogen protonation state. Resonance delocalization of the nitro group’s electrons into the ring enhances aromatic stability, while the ester group’s electron-withdrawing effect polarizes the adjacent C=O bond, facilitating nucleophilic attack.

Synthesis and Manufacturing

Industrial Synthesis

The compound is synthesized via a multi-step protocol optimized for yield and purity:

-

Cyclocondensation: Isopropylhydrazine reacts with a β-ketoester (e.g., methyl 3-oxopent-4-enoate) under acidic conditions to form the pyrazole core.

-

Nitration: Electrophilic nitration using nitric acid/sulfuric acid introduces the nitro group at position 3.

-

Esterification: Methanol in the presence of catalytic HCl converts intermediate carboxylic acids to the methyl ester.

Industrial production employs continuous flow reactors to maintain precise temperature control (80–100°C) and reduce side reactions, achieving yields >85%.

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclocondensation | H₂SO₄, 70°C, 4h | 78% |

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 2h | 92% |

| Esterification | MeOH, HCl, reflux, 6h | 89% |

Laboratory-Scale Modifications

Small-scale syntheses often utilize microwave-assisted techniques to accelerate reaction times. For example, nitration under microwave irradiation (100 W, 120°C) completes in 30 minutes versus 2 hours conventionally.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the nitro group undergoing exothermic degradation. Storage at 2–8°C under inert atmosphere is recommended for long-term preservation .

Spectroscopic Characterization

-

IR (KBr): Strong absorptions at 1735 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, 6H, isopropyl CH₃), 3.90 (s, 3H, ester OCH₃), 4.75 (septet, 1H, isopropyl CH), 8.20 (s, 1H, pyrazole H-4).

Reactivity and Chemical Behavior

Electrophilic Substitution

The nitro group directs incoming electrophiles to the pyrazole’s 4-position. For example, bromination with Br₂/FeBr₃ yields methyl 4-bromo-1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate, a precursor for cross-coupling reactions.

Reduction Pathways

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing methyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate. This intermediate is pivotal for synthesizing fused heterocycles like pyrazolo[1,5-a]pyrimidines.

Ester Hydrolysis

Alkaline hydrolysis (LiOH, THF/H₂O) cleaves the methyl ester to 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid, a building block for amide derivatives. Comparative studies show the carboxylic acid exhibits higher aqueous solubility but lower membrane permeability than the ester .

Applications in Pharmaceutical Research

Kinase Inhibition

The nitro group’s electron-withdrawing effect enhances binding to ATP pockets in kinase enzymes. In silico docking studies predict strong affinity for CDK2 (ΔG = -9.8 kcal/mol), suggesting potential as an anticancer agent.

Antibacterial Activity

Derivatives bearing fluorinated substituents at the 4-position demonstrate MIC values of 2–4 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin. The ester group’s lipophilicity is critical for bacterial membrane penetration.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrazoles

The ester analog’s superior kinase inhibition highlights the importance of the C5-ester for target engagement.

Future Research Directions

-

Prodrug Development: Esterase-mediated hydrolysis could enable targeted release of carboxylic acid derivatives in vivo.

-

Continuous Manufacturing: Integrating flow chemistry with real-time analytics may further optimize synthesis.

-

Targeted Drug Delivery: Conjugation to nanoparticle carriers could enhance bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume